

# In-Depth Technical Guide: PF-06658607

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## Compound of Interest

Compound Name: PF-06658607

Cat. No.: B13026643

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## Core Structure and Chemical Properties

**PF-06658607** is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] It is structurally characterized as an alkynylated derivative of ibrutinib, featuring a terminal alkyne group.[1][2][4] This functional group makes **PF-06658607** a valuable tool in chemical biology, as it allows for "click" chemistry reactions, enabling its use as a probe for proteomic and other biochemical analyses.[2][4]

The core structure of **PF-06658607** consists of a pyrazolo[3,4-d]pyrimidine scaffold, which is a common feature in many kinase inhibitors. This is linked to a piperidine ring, which in turn is acylated with a prop-2-en-1-one (acrylamide) group. This acrylamide moiety is the "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. The molecule also features a 4-(3-ethynylphenoxy)phenyl group attached to the pyrazolopyrimidine core.

Chemical Structure:

(R)-1-(3-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

Property	Value	Reference
IUPAC Name	(R)-1-(3-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one	[1]
SMILES	<chem>C=CC(=O)N1CCC--INVALID-LINK--N2C3=C(C(=N2)C4=CC=C(C(=C4)OC5=CC=CC(=C5)C#C)C(=NC=N3)N</chem>	[1]
Chemical Formula	C27H24N6O2	[1][3]
Molecular Weight	464.52 g/mol	[2][3]
CAS Number	1621002-24-1	[1][2][3]
Appearance	White to beige powder	[2]
Solubility	Soluble in DMSO (e.g., 20 mg/mL)	[2]

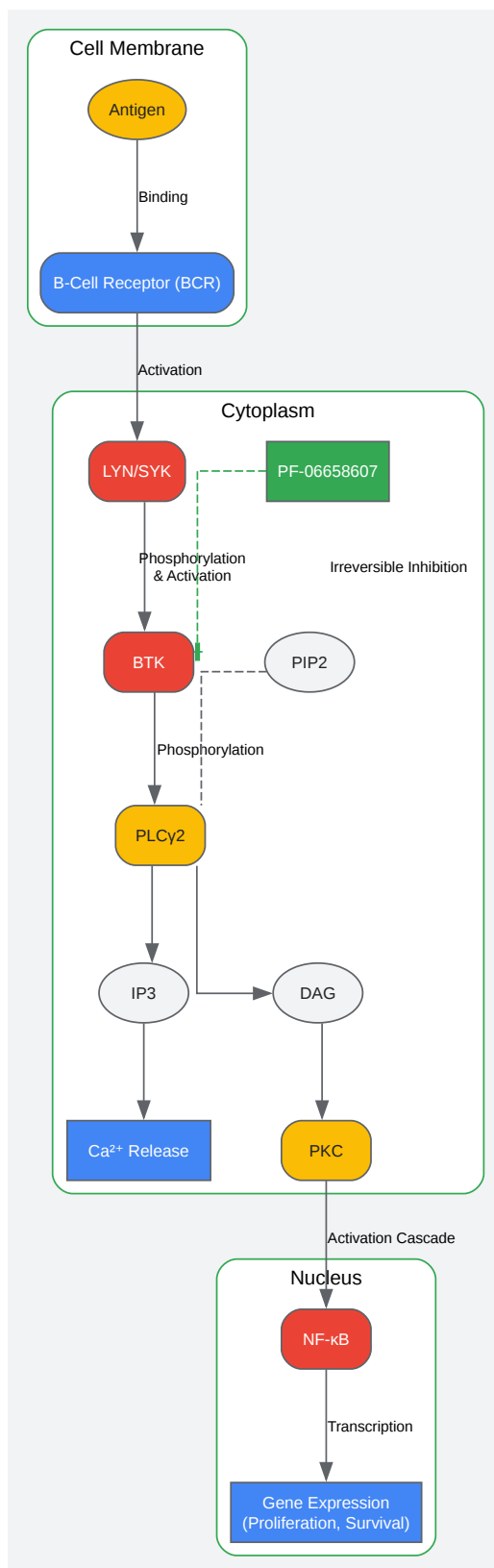
## Mechanism of Action and Signaling Pathway

**PF-06658607** is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, and proliferation. BTK is a key component of the B-cell receptor (BCR) signaling pathway.

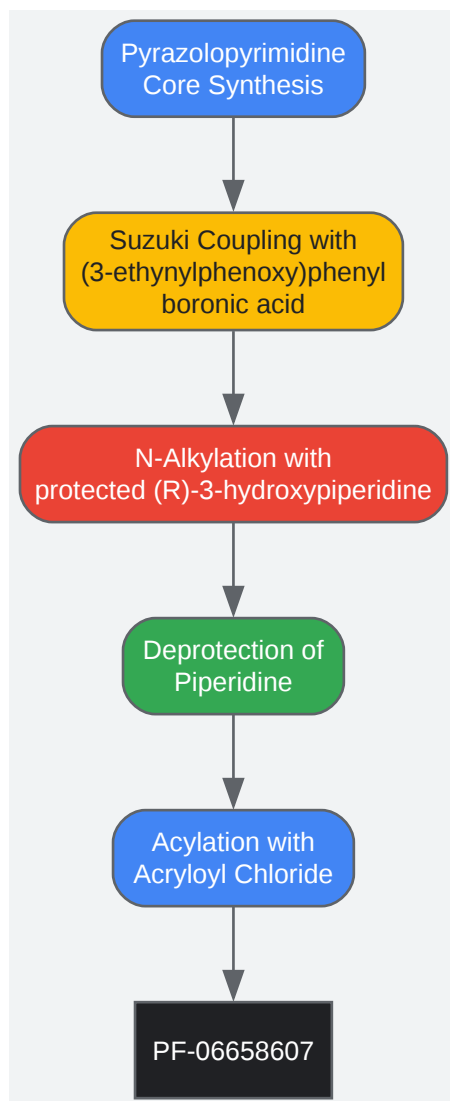
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This phosphorylation of PLCγ2 generates the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of transcription factors such as NF-κB, which promote B-cell survival, proliferation, and differentiation.

**PF-06658607**, through its acrylamide group, forms a covalent bond with the cysteine residue Cys481 in the ATP-binding pocket of BTK. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the entire downstream signaling cascade.

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition by **PF-06658607**.







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## References

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